N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide
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Overview
Description
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of an appropriate pyrrolidinone derivative with the thiadiazole intermediate.
Coupling with 4-(propanoylamino)benzamide: The final step involves coupling the intermediate with 4-(propanoylamino)benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moiety, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyrrolidinone Derivatives: Compounds with the pyrrolidinone moiety also exhibit similar pharmacological properties.
Uniqueness
N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C24H25N5O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C24H25N5O3S/c1-3-15-5-11-19(12-6-15)29-14-17(13-21(29)31)23-27-28-24(33-23)26-22(32)16-7-9-18(10-8-16)25-20(30)4-2/h5-12,17H,3-4,13-14H2,1-2H3,(H,25,30)(H,26,28,32) |
InChI Key |
ZGYIZZPRDQSHBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)NC(=O)CC |
Origin of Product |
United States |
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